5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Overview of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

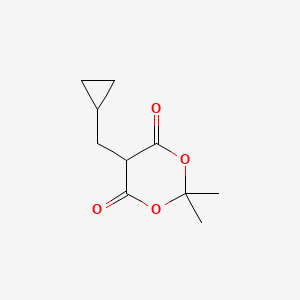

This compound is a heterocyclic organic compound characterized by its distinctive bicyclic structure incorporating both dioxane and cyclopropyl functionalities. The compound possesses the molecular formula C₁₀H₁₄O₄ and exhibits a molecular weight of 198.22 grams per mole. This derivative of Meldrum's acid features a cyclopropylmethyl substituent at the 5-position of the dioxane ring, which significantly influences its chemical reactivity and potential applications. The compound is registered under Chemical Abstracts Service number 351866-06-3, providing a unique identifier for chemical databases and regulatory purposes.

The molecular structure of this compound consists of a six-membered dioxane ring containing two carbonyl groups at positions 4 and 6, with two methyl groups attached to the carbon at position 2, and a cyclopropylmethyl group substituted at position 5. This structural arrangement creates a rigid framework that contributes to the compound's stability while maintaining sufficient reactivity for synthetic applications. The presence of the cyclopropyl moiety introduces strain-induced reactivity patterns that distinguish this compound from other Meldrum's acid derivatives. The compound represents an important class of synthetic intermediates that bridge the gap between simple malonic acid derivatives and more complex heterocyclic structures.

Historical Context and Discovery

The development of this compound is intimately connected to the historical discovery and evolution of Meldrum's acid chemistry. The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, was first synthesized in 1908 by Andrew Norman Meldrum through a condensation reaction involving malonic acid, acetone, acetic anhydride, and sulfuric acid. Meldrum initially misidentified the structure as a β-lactone of β-hydroxyisopropylmalonic acid, and the correct bislactone structure was not established until 1948. This historical misconception highlights the complexity of structural elucidation in early organic chemistry and underscores the importance of modern analytical techniques in confirming molecular structures.

The recognition of Meldrum's acid as a versatile synthetic reagent led to extensive research into its derivatives and applications throughout the twentieth century. The compound's remarkable acidity, with a pKa of 4.97, and its ability to undergo various chemical transformations made it an attractive target for synthetic chemists seeking new methodologies. The development of substituted Meldrum's acid derivatives, including the cyclopropylmethyl variant, emerged from systematic efforts to modify the parent structure to enhance reactivity, selectivity, or introduce specific functional groups for targeted applications. These efforts were driven by the growing understanding of structure-activity relationships and the need for more sophisticated synthetic tools in organic chemistry.

The synthesis of this compound represents a continuation of this evolutionary process, incorporating modern synthetic strategies and analytical capabilities. The introduction of the cyclopropylmethyl substituent was designed to exploit the unique properties of cyclopropane rings, including their strain energy and potential for ring-opening reactions under appropriate conditions. This historical progression from simple malonic acid derivatives to complex heterocyclic structures demonstrates the continuous advancement of synthetic organic chemistry and the ongoing quest for novel molecular architectures with enhanced properties and applications.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its exceptional versatility as a synthetic building block and its ability to participate in diverse chemical transformations. The compound's unique structural features, particularly the combination of the reactive dioxane framework with the strained cyclopropyl system, enable it to serve as a valuable intermediate in the construction of complex organic molecules. The cyclopropylmethyl substituent contributes distinct chemical properties that differentiate this derivative from other Meldrum's acid analogues, providing access to novel synthetic pathways and molecular architectures.

In synthetic organic chemistry, the compound demonstrates remarkable utility in various reaction types, including condensation reactions, cycloaddition processes, and heterocycle formation. The presence of two reactive carbonyl groups within the dioxane framework facilitates nucleophilic additions, while the cyclopropyl moiety can undergo ring-opening reactions under appropriate conditions, leading to the formation of extended carbon chains or cyclized products. These reactivity patterns make the compound particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where multiple functional group transformations are required.

The medicinal chemistry applications of this compound are closely related to the broader family of dioxane derivatives and their biological activities. Compounds with similar structural frameworks have shown various biological activities, and dioxane derivatives are frequently investigated for their potential as enzyme inhibitors and therapeutic agents due to their ability to interact with biological targets. The specific structural features of this compound, including the cyclopropylmethyl substituent, may contribute to enhanced binding affinity or selectivity for particular biological targets, making it a valuable scaffold for drug discovery efforts. Research into related Meldrum's acid derivatives has demonstrated their utility in synthesizing biologically active compounds, including those with antimicrobial properties.

Purpose and Scope of the Research

The primary purpose of investigating this compound centers on understanding its fundamental chemical properties, synthetic applications, and potential contributions to medicinal chemistry research. This comprehensive analysis aims to elucidate the structure-activity relationships that govern the compound's reactivity patterns and to identify opportunities for its application in advanced synthetic methodologies. The research scope encompasses detailed examination of the compound's molecular structure, physical and chemical properties, and comparative analysis with related Meldrum's acid derivatives to establish its unique characteristics and advantages.

The investigation extends to exploring the compound's potential applications in constructing diverse heterocyclic scaffolds and biologically active molecules. Given the growing importance of heterocyclic compounds in pharmaceutical research, understanding how the cyclopropylmethyl substituent influences the compound's behavior in various synthetic transformations is crucial for optimizing its utility as a synthetic intermediate. The research also aims to identify specific reaction conditions and methodologies that maximize the compound's effectiveness in target molecule synthesis while minimizing undesired side reactions.

Propriétés

IUPAC Name |

5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-10(2)13-8(11)7(9(12)14-10)5-6-3-4-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWJNHYGPHCUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)CC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of malonic acid with a suitable ketone in the presence of a catalyst such as lanthanum triflate (La(OTf)3) and acetic anhydride as a condensing agent . The reaction conditions include a molar ratio of malonic acid to ketone of 1:1.1, a catalyst concentration of 0.3 mol%, a reaction temperature of 30°C, and a reaction time of 3 hours. Under these conditions, the product yield can range from 62.3% to 77.5% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of more efficient catalysts to improve yield and reduce reaction times.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dioxane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

a. Anticancer Research

Recent studies suggest that compounds similar to 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione may exhibit anticancer properties. Research has focused on the ability of such compounds to inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

b. Anti-inflammatory Agents

The compound has shown promise as a scaffold for developing anti-inflammatory agents. Its structural modifications can lead to derivatives that selectively inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized in:

- Synthesis of Heterocycles : The dioxane moiety allows for the formation of various heterocycles through cyclization reactions.

- Functional Group Transformations : The compound can undergo transformations to introduce different functional groups, making it versatile for synthesizing complex organic molecules.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Development of Anti-inflammatory Compounds

Research conducted by a pharmaceutical company focused on modifying the dioxane structure to enhance anti-inflammatory activity. The resulting compounds showed promising results in preclinical models of inflammation, indicating potential for further development into therapeutic agents.

Mécanisme D'action

The mechanism of action of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and other biological macromolecules .

Comparaison Avec Des Composés Similaires

Key Observations:

- Steric Effects : Cyclopropylmethyl (target compound) introduces strain and compactness compared to bulkier cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) .

- Electronic Effects : Aromatic substituents (e.g., benzylidene) enable π-conjugation, altering electronic properties and reactivity .

- Functional Groups : Hydroxypropylidene (11n) and diazo derivatives exhibit distinct reactivity due to hydroxyl or diazo groups, enabling nucleophilic or cycloaddition reactions, respectively .

Target Compound and Cycloalkyl Derivatives

- Cyclopropylmethyl Derivative : Synthesized via condensation of Meldrum’s acid with cyclopropylmethyl carbonyl precursors under anhydrous conditions (e.g., CH₂Cl₂, DMF) .

- Cyclopentyl/Cyclohexyl Derivatives : Employ cyclopentanecarbonyl or cyclohexanecarbonyl chlorides with Meldrum’s acid, typically requiring stoichiometric bases and extended reaction times (16–24 hours) .

Hydroxy-Substituted Derivatives (e.g., 11n)

- Prepared via reaction of Meldrum’s acid with 3-cyclopropylpropanoic acid derivatives, followed by aqueous workup and chromatographic purification .

Physical and Spectroscopic Properties

Key data from NMR and HRMS highlight structural differences:

- 5-(Cyclopropylmethyl) Derivative :

- 5-(3,4-Dimethylbenzylidene) Derivative :

- Diazo Derivative :

- FTIR : Strong absorption at ~2100 cm⁻¹ (N=N stretch) .

Activité Biologique

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, with the CAS number 351866-06-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dioxane derivatives, including this compound. The compound's activity against various bacterial strains was investigated to assess its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial properties of related dioxane compounds against standard and multi-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated significant antimicrobial activity with a notable reduction in inhibitory concentrations when combined with standard antibiotics like amikacin and gentamicin.

| Bacterial Strain | Initial Inhibitory Concentration (µg/mL) | Reduced Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 19.5 | 4.9 |

| S. aureus | 19.5 | 2.4 |

| P. aeruginosa | 156.2 | 39.1 |

These findings suggest that the compound may enhance the effectiveness of existing antibiotics by reducing their required dosages .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxic Effects

In a recent investigation, compounds similar to this compound were tested against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and K562 (leukemia). The results demonstrated promising cytotoxic effects:

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15.7 | 4.0 |

| A549 | 21.8 | 3.6 |

| K562 | 30.5 | Not specified |

The selectivity index indicates the compound's preferential toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic application in oncology .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell structures and cancer cell pathways. Molecular docking studies have shown that related compounds can bind effectively to DNA and bacterial gyrase enzymes, disrupting essential cellular processes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions involving isopropylidene malonate and cyclopropylmethyl-substituted aldehydes or ketones. A green chemistry approach using aqueous media with surfactants like hexadecyltrimethylammonium bromide (HTMAB) as a catalyst is effective, achieving high yields (85–92%) under neutral conditions within 2–4 hours . Key steps include:

- Step 1 : Preparation of isopropylidene malonate.

- Step 2 : Condensation with cyclopropylmethyl aldehyde under HTMAB catalysis.

- Step 3 : Purification via recrystallization or column chromatography.

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation employs:

- IR Spectroscopy : Peaks at ~1730–1750 cm⁻¹ (C=O stretching of dioxane-dione) and ~1620 cm⁻¹ (C=C stretching of cyclopropylmethyl substituent) .

- 1H NMR : Signals at δ 1.75 ppm (2×CH₃ groups), δ 3.2–3.5 ppm (cyclopropylmethyl protons), and δ 8.2–8.4 ppm (olefinic proton) .

- Mass Spectrometry : Molecular ion peak at m/z 198.22 (C₁₀H₁₄O₄) .

Q. What are the recommended storage and handling protocols?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact due to hazards (H319: eye irritation; H372: organ toxicity). Waste must comply with environmental regulations (H410: aquatic toxicity) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Crystal System : Triclinic (space group P1).

- Unit Cell Parameters : a = 7.10 Å, b = 7.36 Å, c = 13.86 Å; α = 82.79°, β = 83.19°, γ = 86.03° .

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement via least-squares methods (R factor < 0.07) ensures accuracy .

Q. How to evaluate environmental stability and ecotoxicological impacts?

- Methodological Answer : Design degradation studies under simulated environmental conditions (hydrolysis, photolysis). Assess:

- Hydrolysis Kinetics : Monitor pH-dependent degradation in aqueous buffers (e.g., pH 4–9) at 25°C.

- Ecotoxicology : Use Daphnia magna or algae assays to determine LC₅₀/EC₅₀ values. The compound’s H410 classification indicates chronic aquatic toxicity, requiring mitigation in disposal protocols .

Q. How to address discrepancies in reaction yields during scale-up?

- Methodological Answer : Optimize via:

- Catalyst Screening : Test alternatives to HTMAB (e.g., phase-transfer catalysts) for improved efficiency.

- Reaction Monitoring : Use HPLC or GC-MS to identify byproducts (e.g., cyclopropylmethyl aldehyde dimerization).

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify critical parameters .

Q. What mechanisms govern its reactivity in derivatization reactions?

- Methodological Answer : The dioxane-dione core undergoes nucleophilic attack at the carbonyl groups. For example:

- Ammonia Reaction : Forms 5-[amino(thiomethyl)methylene] derivatives via Michael addition (yield >90%) .

- Oxidation : m-Chloroperbenzoic acid oxidizes thiomethyl groups to sulfoxides, confirmed by S=O stretching at ~1050 cm⁻¹ in IR .

Q. How to model its binding interactions using computational methods?

- Methodological Answer : Perform:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.